OPN expression inhibitor 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPN expression inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for research use .
Chemical Reactions Analysis
Types of Reactions: OPN expression inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
OPN expression inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of OPN expression inhibitor 1 involves the down-regulation of osteopontin expression. The compound inhibits the transcriptional activity of osteopontin by interfering with specific signaling pathways, including the Wnt signaling pathway . This leads to reduced levels of osteopontin protein, thereby inhibiting its biological functions such as cell adhesion, migration, and invasion .
Comparison with Similar Compounds
Agelastatin A: A naturally occurring oroidin alkaloid that also inhibits osteopontin-mediated processes.
Entrectinib: Another compound that inhibits osteopontin expression, used in the context of various cancers.
Uniqueness of OPN Expression Inhibitor 1: this compound is unique due to its specific mechanism of action and its efficacy in inhibiting osteopontin expression. Unlike other inhibitors, it targets the transcriptional regulation of osteopontin, making it a valuable tool in research focused on gene expression and signaling pathways .
Biological Activity
Osteopontin (OPN) is a glycoprotein involved in various biological processes, particularly in cancer progression, immune responses, and tissue remodeling. The inhibition of OPN expression has emerged as a significant therapeutic strategy in oncology due to its role in promoting tumor growth, metastasis, and resistance to therapies. This article explores the biological activity of OPN expression inhibitor 1, detailing its mechanisms, effects on cancer cells, and potential therapeutic applications.
Mechanisms of OPN Action
OPN functions through several pathways that influence tumor biology:
- Cell Migration and Invasion : OPN enhances cell motility and invasion by activating signaling pathways such as PI3K/AKT and NF-κB. This leads to increased expression of matrix metalloproteinases (MMPs), which facilitate extracellular matrix degradation and promote metastasis .
- Apoptosis Regulation : OPN plays a critical role in evading apoptosis in cancer cells. By binding to receptors like integrin αvβ3 and CD44, OPN activates survival pathways that inhibit programmed cell death, thereby contributing to tumor persistence and resistance to therapy .
- Immune Modulation : OPN acts as a cytokine that modulates immune responses. It influences the behavior of immune cells such as macrophages and T lymphocytes, promoting a pro-tumorigenic environment that can suppress anti-tumor immunity .
Effects of OPN Expression Inhibition
Inhibition of OPN expression has been shown to yield significant biological effects across various cancer types:
- Breast Cancer : Silencing OPN expression in breast cancer cell lines resulted in decreased cell proliferation and invasion, alongside increased apoptosis. This was associated with reduced levels of MMP-2 and MMP-9, indicating diminished invasive potential .
- Hepatocellular Carcinoma (HCC) : In HCC models, downregulation of OPN led to enhanced sensitivity to chemotherapeutic agents. The inhibition of OPN expression was linked to decreased expression of DNA methyltransferase 1 (DNMT1), suggesting a role in reversing epigenetic modifications associated with drug resistance .
- Melanoma : Studies have demonstrated that OPN knockdown inhibits the proliferation and invasion of melanoma cells. The use of specific siRNA targeting OPN resulted in significant reductions in cell viability and invasive capabilities .
Case Study 1: HCC Treatment Resistance
A study involving HCC patients showed that high levels of OPN correlated with poor treatment outcomes. By silencing OPN, researchers observed a marked decrease in the survival rates of cancer stem cell-like populations within tumors, highlighting its role in mediating drug resistance through epigenetic mechanisms .
Case Study 2: Melanoma Progression
In melanoma research, the application of OPN-specific siRNA demonstrated a significant reduction in tumor growth and metastasis. The study revealed that silencing OPN altered the expression profiles of key proteins involved in cell survival and migration, supporting its potential as a therapeutic target .
Data Table: Summary of Biological Effects of OPN Inhibition
Properties
Molecular Formula |
C25H33N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |
InChI |
InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1 |
InChI Key |
QRKZWJMHZFFVGH-RCGBBLIQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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